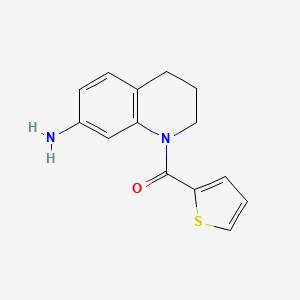

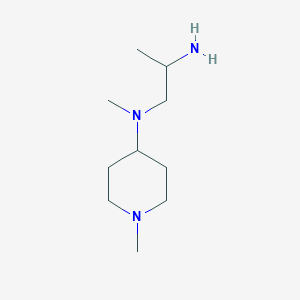

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone, also known as ADQM, is a chemical compound that has been extensively studied in the scientific community. ADQM has shown potential in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Aplicaciones Científicas De Investigación

Disposition and Metabolism

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, indicates extensive metabolism with principal routes involving oxidation processes. This research is crucial for understanding how similar compounds are processed within the human body, highlighting the significance of metabolic pathways in drug design and pharmacokinetics (Renzulli et al., 2011).

Prohapten Concept

Investigations into the prohapten concept with benzene derivatives provide insights into how chemical modifications and metabolic activations can influence allergic responses, relevant for developing safer pharmaceuticals and understanding chemical-induced allergies (Basketter & Lidén, 1992).

Methanol and Formate Kinetics

The kinetics of methanol and formate during treatment with Fomepizole showcase the metabolic transformations and elimination processes, relevant for toxicology and emergency medicine in cases of poisoning (Hovda et al., 2005).

Antimalarial Pharmacokinetics

A study on WR 238605, a new antimalarial, illustrates the safety, pharmacokinetics, and potential therapeutic application of quinoline derivatives, contributing to malaria treatment research (Brueckner et al., 1998).

EGFR Mutation and Drug Resistance

Research into EGFR mutations and resistance to gefitinib in non-small-cell lung cancer provides a foundation for understanding how specific chemical compounds can influence gene expression and drug resistance mechanisms, with implications for cancer therapy (Kobayashi et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine is Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a key enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a transcription factor that plays a crucial role in cellular response to hypoxic conditions .

Mode of Action

1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine interacts with FIH-1, inhibiting its function . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate and induce a series of anti-hypoxic proteins .

Biochemical Pathways

The inhibition of FIH-1 leads to the activation of HIF-α, which in turn activates the Hypoxia Response Element (HRE) promoter activity . This activation triggers a cascade of events that lead to the induction of a series of anti-hypoxic proteins, protecting cells during exposure to hypoxic conditions .

Pharmacokinetics

It has been identified in blotter paper samples, suggesting it may be administered orally

Result of Action

The result of the compound’s action is the activation of HIF-α and the subsequent induction of anti-hypoxic proteins . These proteins help protect cells from damage under hypoxic conditions, enhancing their survival and function .

Action Environment

The efficacy and stability of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the compound’s effect by increasing the demand for HIF-α activation . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other substances .

Propiedades

IUPAC Name |

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDVWFDZPAMEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)

![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)

![4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775191.png)

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)